molecular formula C7H11ClN4O B595750 (R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol CAS No. 17435-30-2

(R)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol

Cat. No.: B595750
CAS No.: 17435-30-2
M. Wt: 202.642
InChI Key: WRJBPBYWEFCZSM-SCSAIBSYSA-N
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Description

®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a propanol moiety attached to the pyrimidine ring via an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-amino-6-chloropyrimidine.

    Amino Substitution: The amino group is introduced at the 4-position of the pyrimidine ring through nucleophilic substitution.

    Chiral Propanol Introduction: The chiral propanol moiety is introduced via a coupling reaction with the amino group on the pyrimidine ring.

Industrial Production Methods

Industrial production of ®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and chlorine groups on the pyrimidine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol: The enantiomer of the compound with different chiral properties.

    5-Amino-6-chloropyrimidine: A precursor in the synthesis of the compound.

    1-((5-Amino-6-chloropyrimidin-4-yl)amino)ethanol: A similar compound with an ethanol moiety instead of propanol.

Uniqueness

®-1-((5-Amino-6-chloropyrimidin-4-yl)amino)propan-2-ol is unique due to its specific chiral configuration and the presence of both amino and chlorine substituents on the pyrimidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-1-[(5-amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-4(13)2-10-7-5(9)6(8)11-3-12-7/h3-4,13H,2,9H2,1H3,(H,10,11,12)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJBPBYWEFCZSM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C(=NC=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1=C(C(=NC=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716463
Record name (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17435-30-2
Record name (2R)-1-[(5-Amino-6-chloropyrimidin-4-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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